Serine-7-amino-4-methylcoumarin carbamate

Overview

Description

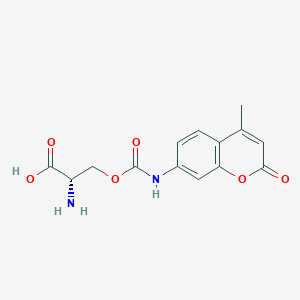

Serine-7-amino-4-methylcoumarin carbamate: is a fluorogenic substrate used in biochemical assays. It is composed of L-serine linked to 7-amino-4-methylcoumarin through an O-carbamoyl tether. This compound is particularly valuable in enzymatic studies due to its ability to release 7-amino-4-methylcoumarin, which can be detected via absorbance or fluorescence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of serine-7-amino-4-methylcoumarin carbamate involves linking L-serine to 7-amino-4-methylcoumarin through an O-carbamoyl tether. The reaction typically requires specific conditions such as the use of solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetone . The process involves the formation of a carbamate bond between the serine and the coumarin derivative .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods, scaled up for industrial applications. This would involve optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Serine-7-amino-4-methylcoumarin carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the coumarin moiety, affecting its fluorescence properties.

Substitution: The carbamate group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include modified coumarin derivatives, which can have different fluorescence properties and biological activities .

Scientific Research Applications

Chemistry: In chemistry, serine-7-amino-4-methylcoumarin carbamate is used as a fluorogenic substrate in enzymatic assays. It helps in studying enzyme kinetics and mechanisms by providing a measurable fluorescent signal upon enzymatic cleavage .

Biology: In biological research, this compound is used to study the activity of enzymes such as tryptophanase. It serves as a substrate that releases a fluorescent product, allowing researchers to monitor enzyme activity in real-time .

Medicine: In medical research, this compound is used to screen for enzyme inhibitors. Its fluorescence properties make it a valuable tool in drug discovery and development .

Industry: In industrial applications, this compound is used in the development of diagnostic assays and biochemical sensors. Its ability to produce a detectable signal upon enzymatic action makes it useful in various analytical applications .

Mechanism of Action

The mechanism of action of serine-7-amino-4-methylcoumarin carbamate involves its enzymatic cleavage by specific enzymes such as tryptophanase. The enzyme catalyzes the hydrolysis of the carbamate bond, releasing 7-amino-4-methylcoumarin. This released product can be detected via fluorescence or absorbance, providing a measurable signal that correlates with enzyme activity . The molecular targets and pathways involved include the active sites of the enzymes that interact with the carbamate bond .

Comparison with Similar Compounds

7-Amino-4-methylcoumarin: A coumarin derivative used as a fluorescent probe in various assays.

7-Azido-4-methylcoumarin: Another coumarin derivative used as a fluorescent probe, particularly in the detection of hydrogen sulfide.

Uniqueness: Serine-7-amino-4-methylcoumarin carbamate is unique due to its specific linkage of L-serine to 7-amino-4-methylcoumarin through an O-carbamoyl tether. This structure allows it to serve as a substrate for specific enzymes, providing a measurable fluorescent signal upon enzymatic cleavage . Its unique properties make it valuable in various scientific research applications, particularly in enzymatic studies and drug discovery .

Properties

IUPAC Name |

(2S)-2-amino-3-[(4-methyl-2-oxochromen-7-yl)carbamoyloxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)16-14(20)21-6-10(15)13(18)19/h2-5,10H,6,15H2,1H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZRBFLEXPXGKQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930410 | |

| Record name | O-{Hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139262-16-1 | |

| Record name | Serine-7-amino-4-methylcoumarin carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139262161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-{Hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.